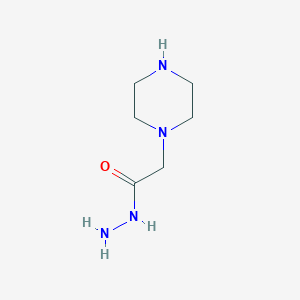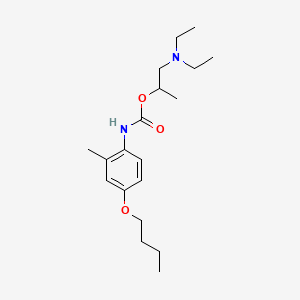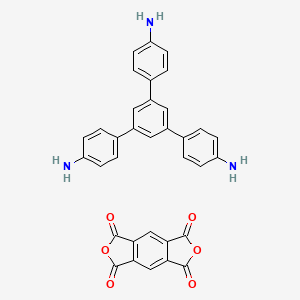
PI-Cof-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI-Cof-2 is a polyimide-based covalent organic framework. Covalent organic frameworks are a class of porous crystalline organic materials constructed from organic building blocks connected through dynamic covalent linkages. This compound is known for its high crystallinity, porosity, and stability, making it suitable for various applications in gas storage, separation, catalysis, and energy storage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PI-Cof-2 is synthesized through a scalable solvothermal method. The process involves the condensation reaction of aromatic dianhydride and triamine building units. The reaction is typically carried out in a solvent at elevated temperatures to promote the formation of the polyimide framework . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high crystallinity and porosity.
Industrial Production Methods
The industrial production of this compound involves a similar solvothermal method but on a larger scale. The process is designed to be environment-friendly, avoiding the use of toxic organic solvents. The scalability of the method allows for the production of this compound in significant quantities, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
PI-Cof-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to modify its electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the framework, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired functional group, can be used under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
PI-Cof-2 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of PI-Cof-2 involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The dynamic covalent linkages in the framework provide stability and enable the material to undergo reversible reactions. The molecular targets and pathways involved depend on the specific application, such as gas adsorption or catalysis .
Vergleich Mit ähnlichen Verbindungen
PI-Cof-2 is compared with other covalent organic frameworks, such as:
COF-1: Known for its high surface area but lower stability compared to this compound.
COF-320: Exhibits similar porosity but different chemical stability and functionalizability.
Imine-linked COFs: Have different electronic properties and stability profiles compared to this compound.
This compound stands out due to its high thermal stability, chemical resistance, and mechanical properties, making it unique among covalent organic frameworks .
Eigenschaften
Molekularformel |
C34H23N3O6 |
|---|---|
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
4-[3,5-bis(4-aminophenyl)phenyl]aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone |
InChI |
InChI=1S/C24H21N3.C10H2O6/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-15H,25-27H2;1-2H |
InChI-Schlüssel |
MJLZJGFRAMJCHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
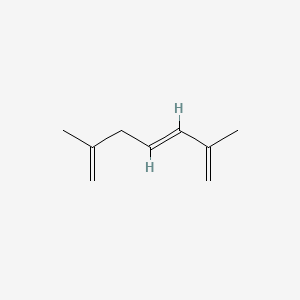
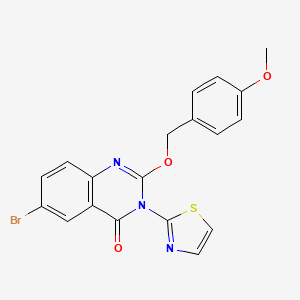



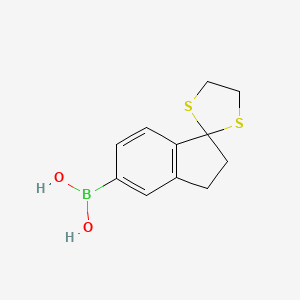
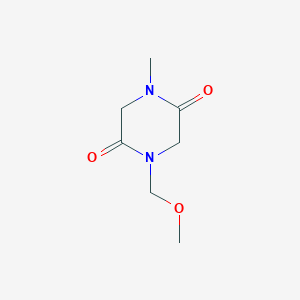
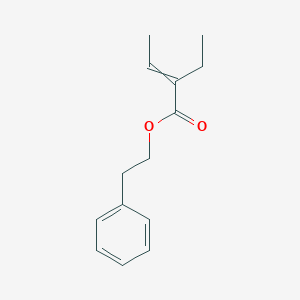
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)
